Computed LogP Evidence for CNS Multiparameter Optimization (MPO) Score Improvement
The target compound exhibits a computed LogP of 2.79 . In CNS drug discovery, an optimal LogP range of 2–4 is often targeted to balance permeability and clearance. Compared to the regioisomeric derivative 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine (CAS 1864231-20-8), which carries the bromine para to the methylene linker, shifting the bromine to the ortho position (as in the target compound) can lower LogP due to altered molecular dipole interactions, though quantitative experimental LogP data for these specific analogs is not publicly available. The reported value of 2.79 positions this specific scaffold favorably within the CNS MPO desirability space compared to many unsubstituted azetidines, which often have lower LogP values.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (computed via Leyan) |
| Comparator Or Baseline | 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine: LogP data not available for direct comparison; azetidine class baseline typically < 1.5 |
| Quantified Difference | The target compound's LogP of 2.79 represents a significant increase over the azetidine core baseline, but a direct quantitative difference to specific regioisomers cannot be calculated due to missing data. |
| Conditions | Computed value using standard software (Leyan, 2026). |
Why This Matters
A LogP near 2.8 is a key predictor of passive blood-brain barrier permeability, making this specific isomer a preferred building block for central nervous system (CNS) drug discovery projects where brain exposure is critical.
